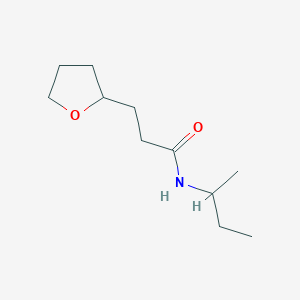
1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide, also known as JNJ-42041935, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide involves the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins in cells. This accumulation ultimately leads to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. Additionally, this compound has been shown to have a low toxicity profile, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is its low toxicity profile, which makes it suitable for use in pre-clinical studies. However, one of the limitations is the lack of clinical data available on this compound, making it challenging to assess its potential as a therapeutic agent in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide. One of the significant areas of research is its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Other potential areas of research include its potential as an anti-inflammatory and analgesic agent and its use in combination therapy with other drugs.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various scientific fields. Its low toxicity profile and ability to induce apoptosis in cancer cells make it a promising candidate for further research. However, further studies are needed to evaluate its safety and efficacy in humans and to explore its potential in combination therapy with other drugs.
Synthesemethoden
The synthesis of 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methoxyaniline, followed by the reaction of the resulting intermediate with pyrrolidine-2-carboxylic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various scientific fields. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-26-17-7-3-2-5-15(17)22-18(24)16-6-4-10-23(16)19(25)12-8-9-13(20)14(21)11-12/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBXPOVIOKCOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)